(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid
Description
The compound "(2S)-6-amino-2-[[(2S)-6-amino-2-hexanoyl]amino]hexanoic acid" is a highly complex, branched peptide derivative characterized by multiple amino acid residues, including diaminohexanoyl, 4-hydroxyphenylpropanoyl, and 3-sulfanylpropanoyl groups. Its structure features a hexanoic acid backbone with extensive substitutions, creating a high molecular weight (>1,000 g/mol) and significant polarity due to amino, hydroxyl, and thiol functionalities. Such compounds are typically synthesized for pharmaceutical research, often targeting enzyme inhibition or receptor modulation due to their structural mimicry of natural peptides .
Properties
CAS No. |
223596-96-1 |
|---|---|
Molecular Formula |
C83H135N21O17S |
Molecular Weight |
1731.2 g/mol |
IUPAC Name |
6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C83H135N21O17S/c1-49(2)43-63(74(112)96-61(20-8-13-39-87)81(119)104-42-16-23-69(104)80(118)102-64(44-50(3)4)75(113)103-68(48-122)79(117)95-59(19-7-12-38-86)71(109)97-62(82(120)121)21-9-14-40-88)98-77(115)67(47-53-28-34-56(107)35-29-53)101-78(116)66(46-52-26-32-55(106)33-27-52)100-73(111)60(22-15-41-92-83(90)91)94-76(114)65(45-51-24-30-54(105)31-25-51)99-72(110)58(18-6-11-37-85)93-70(108)57(89)17-5-10-36-84/h24-35,49-50,57-69,105-107,122H,5-23,36-48,84-89H2,1-4H3,(H,93,108)(H,94,114)(H,95,117)(H,96,112)(H,97,109)(H,98,115)(H,99,110)(H,100,111)(H,101,116)(H,102,118)(H,103,113)(H,120,121)(H4,90,91,92) |
InChI Key |
CQGKQEJRXHCYQY-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Pictograms |
Irritant |
sequence |
KKYRYYLKPLCKK |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds. The process typically starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. SPPS is advantageous due to its efficiency and ability to automate the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can target the disulfide bonds, converting them back to sulfanyl groups.
Substitution: The amino groups can participate in substitution reactions, forming new amide bonds with various acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) in the presence of a base.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new amide bonds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound's structure suggests potential antimicrobial properties due to the presence of amino acid sequences that can interact with bacterial membranes. Research indicates that peptides with similar structures can exhibit significant antibacterial activity, making them suitable candidates for developing new antibiotics or antimicrobial agents against resistant strains .
Cancer Therapy
Peptides like this compound have been studied for their ability to target cancer cells selectively. The incorporation of specific amino acids can enhance cell permeability and improve the delivery of cytotoxic agents to tumors. Studies have shown that such compounds can induce apoptosis in cancer cells while sparing normal cells, thus serving as a basis for targeted cancer therapies .
Drug Delivery Systems
Peptide-Based Drug Carriers
The structural complexity of this compound allows it to function as a drug delivery vehicle. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research has demonstrated that peptide carriers can improve the pharmacokinetics of anticancer drugs, leading to better therapeutic outcomes .
Nanotechnology Applications
In nanomedicine, peptides are used to create nanoparticles that can encapsulate drugs. The compound's unique properties facilitate the design of nanoparticles that target specific tissues or cells, improving drug localization and reducing side effects .
Biochemical Research
Enzyme Inhibition Studies
The compound's structural motifs may serve as inhibitors for specific enzymes involved in metabolic pathways. Investigations into its inhibitory effects could provide insights into enzyme mechanisms and lead to the development of novel enzyme inhibitors for therapeutic use .
Protein Interaction Studies
Given its peptide nature, this compound can be employed in studies examining protein-protein interactions. Understanding these interactions is crucial for elucidating cellular signaling pathways and developing interventions in diseases where these pathways are dysregulated .
Cosmetic and Dermatological Applications
Skin Regeneration and Healing
Research indicates that peptides similar to this compound can stimulate collagen synthesis and enhance skin healing processes. Their incorporation into cosmetic formulations may improve skin elasticity and reduce signs of aging, making them valuable in dermatological applications .
Agricultural Biotechnology
Plant Growth Promotion
Peptides derived from amino acid sequences similar to this compound have been explored for their role in promoting plant growth and stress resistance. They can enhance nutrient uptake and improve resilience against environmental stresses, contributing to sustainable agricultural practices .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The multiple amino acid residues allow for diverse binding interactions, influencing various biological pathways. The exact mechanism depends on the specific context and target of the compound.
Comparison with Similar Compounds
Structural Analogues
Peptide-Based Compounds from Marine Actinomycetes
Marine-derived peptides, such as salternamides and cyclodepsipeptides , share structural complexity with the target compound. For example:
Marine actinomycetes synthesize such peptides via non-ribosomal peptide synthetases (NRPS), often incorporating rare amino acids. The target compound’s 4-hydroxyphenyl groups may enhance binding affinity to aromatic receptors, akin to marine peptides’ bioactivity .
Physicochemical Properties
The target’s thiol group introduces redox sensitivity, distinguishing it from phenylpropanoic acid derivatives. Its polarity may limit blood-brain barrier penetration compared to smaller analogues.
Biological Activity
The compound of interest, (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid , is a complex peptide with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound is characterized by multiple amino acid residues and functional groups that contribute to its biological activity. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C32H49N9O5 |
| Molecular Weight | 585.8 g/mol |
| Key Functional Groups | Amino groups, hydroxyl groups, and carbonyl groups |
The intricate arrangement of these functional groups allows for diverse interactions within biological systems.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including phospholipases and proteases, which are crucial in cellular signaling and metabolism. For instance, studies indicate that it may inhibit lysosomal phospholipase A2 (PLA2G15), suggesting a role in modulating lipid metabolism and cellular homeostasis .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity by disrupting bacterial cell wall synthesis. This mechanism may be applicable to our compound due to its structural similarities to known antibiotics like amoxicillin .
- Neuroprotective Effects : Research indicates potential neuroprotective properties against neurodegenerative diseases by inhibiting β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the pathogenesis of Alzheimer's disease .
Therapeutic Applications
- Cancer Therapy : The compound's ability to modulate enzyme activity suggests potential applications in cancer treatment by targeting tumor microenvironments and inhibiting tumor growth.
- Neurodegenerative Disorders : Its neuroprotective effects indicate possible therapeutic use in conditions like Alzheimer's disease, where enzyme inhibition could slow disease progression.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on PLA2G15 Inhibition : A study assessed a library of compounds for their ability to inhibit PLA2G15, finding that many structurally similar compounds effectively inhibited this enzyme, leading to implications for drug-induced phospholipidosis .
- Neuroprotective Potential : Another study focused on pterosin compounds that inhibited BACE1 and cholinesterases, demonstrating that similar structural motifs can lead to significant neuroprotective effects against cognitive decline associated with Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
